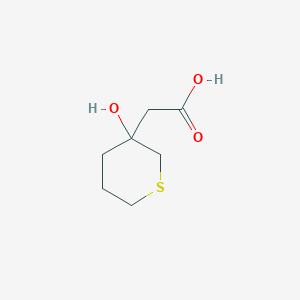
2-(3-Hydroxytetrahydro-2h-thiopyran-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Hydroxytetrahydro-2h-thiopyran-3-yl)acetic acid is an organic compound with the molecular formula C7H12O3S and a molecular weight of 176.23 g/mol . This compound features a thiopyran ring, which is a sulfur-containing heterocycle, and a hydroxyl group attached to the third carbon of the ring. The presence of the acetic acid moiety makes it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxytetrahydro-2h-thiopyran-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with an unsaturated ester, followed by hydrogenation to form the tetrahydrothiopyran ring. The hydroxyl group can be introduced through selective oxidation or hydrolysis reactions .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods ensure high yield and purity, which are essential for its application in various industries .
化学反应分析
Types of Reactions
2-(3-Hydroxytetrahydro-2h-thiopyran-3-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the thiopyran ring.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amines for amidation are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated derivatives.
Substitution: Formation of esters, amides, or other substituted derivatives.
科学研究应用
2-(3-Hydroxytetrahydro-2h-thiopyran-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 2-(3-Hydroxytetrahydro-2h-thiopyran-3-yl)acetic acid involves its interaction with specific molecular targets. The hydroxyl group and the thiopyran ring play crucial roles in its binding to enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-(3-Hydroxy-2h-thiopyran-3-yl)acetic acid: Lacks the tetrahydro structure, making it less stable.
2-(3-Hydroxytetrahydro-2h-thiopyran-4-yl)acetic acid: Similar structure but with the hydroxyl group on the fourth carbon, leading to different reactivity.
2-(3-Hydroxytetrahydro-2h-thiopyran-3-yl)propanoic acid: Contains a propanoic acid moiety instead of acetic acid, affecting its chemical properties.
Uniqueness
2-(3-Hydroxytetrahydro-2h-thiopyran-3-yl)acetic acid is unique due to its specific structural features, including the tetrahydrothiopyran ring and the acetic acid moiety. These features confer distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
属性
分子式 |
C7H12O3S |
|---|---|
分子量 |
176.24 g/mol |
IUPAC 名称 |
2-(3-hydroxythian-3-yl)acetic acid |
InChI |
InChI=1S/C7H12O3S/c8-6(9)4-7(10)2-1-3-11-5-7/h10H,1-5H2,(H,8,9) |
InChI 键 |
BKYCAHMSDXXUKY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CSC1)(CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



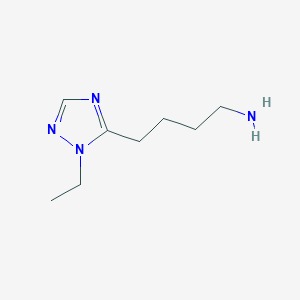
![3-[2-(Methylamino)ethyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B15311312.png)
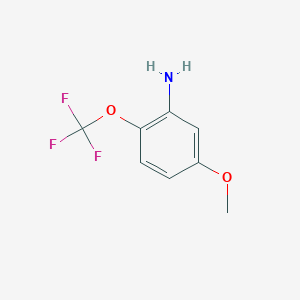
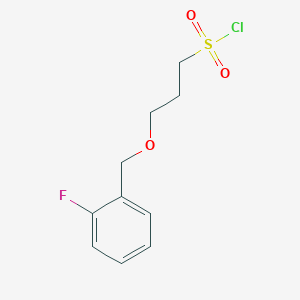
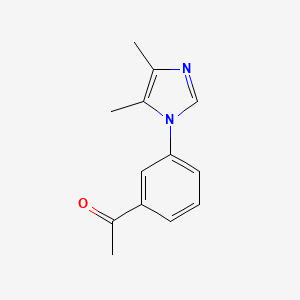
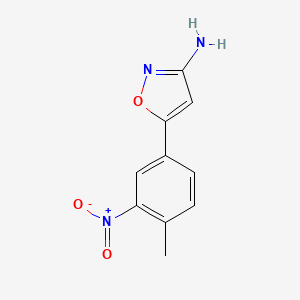
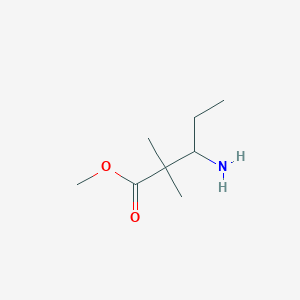
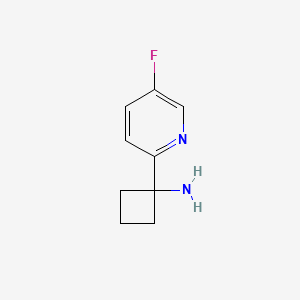
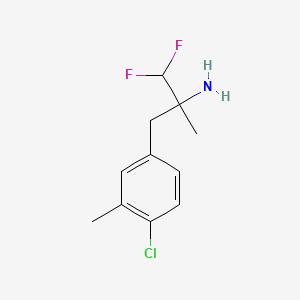
![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate](/img/structure/B15311379.png)
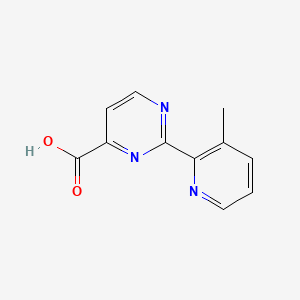
![Methyl 3-[(3R)-piperidin-3-yl]propanoate](/img/structure/B15311400.png)

